Structural Differentiation: Chiral Branched Thiophene-Propyl vs. Simple Thiophene-Methyl in the Oxalamide SCD Prodrug Series
The target compound bears a chiral 1-(thiophen-2-yl)propan-2-yl substituent at the N2 position, in contrast to the simpler N2-(thiophen-2-ylmethyl)oxalamide analog (CAS 941889-39-0). In the structurally characterized oxalamide SCD prodrug series, the N-demethylation step catalyzed by CYP4F11 is a prerequisite for SCD inhibition; the presence of an α-methyl-branched alkyl chain adjacent to the thiophene introduces a stereocenter that distinguishes this compound from all achiral N2-thiophenylmethyl or N2-alkyl analogs [1]. While direct comparative IC50 values for this specific compound are not publicly available, the established SAR from the oxalamide chemotype demonstrates that N-alkyl branching and heteroaryl substitution patterns are primary determinants of both CYP4F11 substrate recognition and metabolite potency [1]. The chiral nature of the 1-(thiophen-2-yl)propan-2-yl group may additionally confer enantioselective metabolic or target interactions not achievable with achiral comparators.
| Evidence Dimension | N2-substituent structure (steric and electronic differentiation) |
|---|---|
| Target Compound Data | Chiral 1-(thiophen-2-yl)propan-2-yl group (branched, heteroaryl, stereogenic center) |
| Comparator Or Baseline | N2-(thiophen-2-ylmethyl) (achiral, linear, CAS 941889-39-0); N2-cycloheptyl (achiral, non-heteroaryl); N2-methyl (minimal steric) |
| Quantified Difference | Not quantified for this specific compound; class-level SAR indicates N-substitution governs CYP4F11 activation and SCD inhibitory potency |
| Conditions | CYP4F11-mediated N-demethylation assay; H2122 and H1734 lung cancer cell viability models |
Why This Matters
For programs pursuing CYP4F11-activated SCD prodrugs, the branched chiral thiophene substituent may offer a distinct IP and pharmacological profile that generic achiral analogs cannot replicate.
- [1] Theodoropoulos PC, Gonzales SS, Winterton SE, et al. Discovery of tumor-specific irreversible inhibitors of stearoyl CoA desaturase. Nat Chem Biol. 2016 Feb;12(4):218-25. View Source
